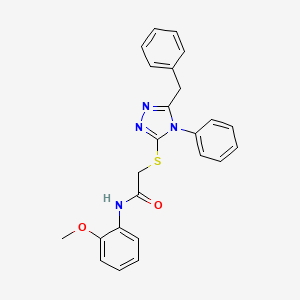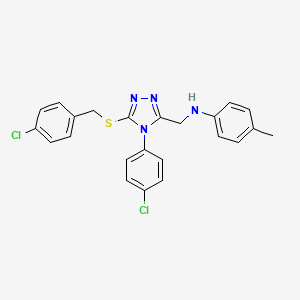![molecular formula C9H11Cl2NO2 B11779550 (R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(6-Chlor-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamin-hydrochlorid ist eine chemische Verbindung mit der Summenformel C9H11Cl2NO2. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die ein chlor-substituiertes Dioxinringsystem umfasst. Es wird in verschiedenen wissenschaftlichen Forschungsanwendungen aufgrund seiner interessanten chemischen Eigenschaften und möglichen biologischen Aktivitäten eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-(6-Chlor-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamin-hydrochlorid umfasst in der Regel die folgenden Schritte:
Bildung des Dioxinrings: Der erste Schritt beinhaltet die Bildung des Dioxinringsystems durch eine Cyclisierungsreaktion. Dies kann durch Reaktion eines geeigneten Vorläufers mit einem Chlorierungsmittel unter kontrollierten Bedingungen erreicht werden.
Einführung der Aminogruppe: Der nächste Schritt beinhaltet die Einführung der Methanamingruppe. Dies kann durch eine nucleophile Substitutionsreaktion erfolgen, bei der die Chlorgruppe durch eine Aminogruppe ersetzt wird.
Hydrochloridbildung: Schließlich wird die Verbindung durch Reaktion mit Salzsäure in ihr Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden
In industrieller Umgebung umfasst die Produktion von (R)-(6-Chlor-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamin-hydrochlorid die großtechnische Synthese unter Verwendung von automatisierten Reaktoren. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methanamingruppe, eingehen, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Chlorgruppe in ein Wasserstoffatom umzuwandeln, was zu einem dechlorierten Produkt führt.
Substitution: Die Chlorgruppe im Dioxinring kann durch verschiedene Nucleophile substituiert werden, was zu einer breiten Palette von Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter basischen Bedingungen verwendet werden.
Wichtigste gebildete Produkte
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Dechlorierte Produkte.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(R)-(6-Chlor-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamin-hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen und als Leitstruktur für die Arzneimittelentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-(6-Chlor-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Eigenschaften
Molekularformel |
C9H11Cl2NO2 |
|---|---|
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
[(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
DTCBNDOFMQEMBU-OGFXRTJISA-N |
Isomerische SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Kanonische SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11779469.png)
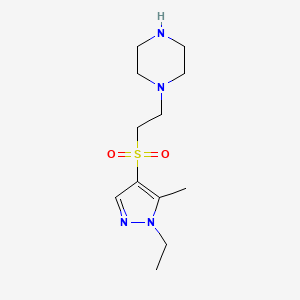
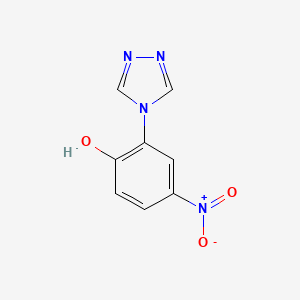
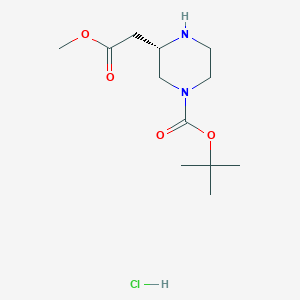

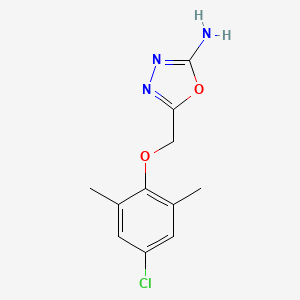
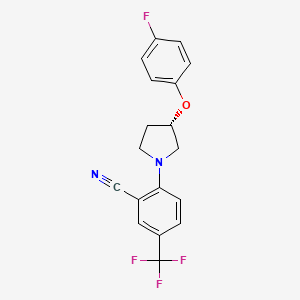
![3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11779503.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)

![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
